8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
This compound is a triazoloquinazolinone derivative featuring a 2,5-dimethylphenyl-substituted piperazine moiety at position 8 and a para-tolyl group at position 2. Its molecular formula is C29H28N6O2, with a molecular weight of 492.58 g/mol (). The compound’s logP value (estimated via structural analogs) suggests moderate lipophilicity, balancing solubility and membrane permeability.
Properties
Molecular Formula |
C29H28N6O2 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C29H28N6O2/c1-18-5-8-21(9-6-18)26-27-30-28(36)23-11-10-22(17-25(23)35(27)32-31-26)29(37)34-14-12-33(13-15-34)24-16-19(2)4-7-20(24)3/h4-11,16-17,32H,12-15H2,1-3H3 |
InChI Key |
HICNHWUQMZWQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=C(C=CC(=C6)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine derivative: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
Formation of the triazoloquinazoline core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline structure.
Coupling reactions: The final step involves coupling the piperazine derivative with the triazoloquinazoline core using coupling agents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Cyclization Reactions
The triazoloquinazoline scaffold is synthesized via cyclization steps involving carbon disulfide and hydrazine. For structurally related compounds (e.g., triazoloquinazolinones), cyclization occurs under reflux conditions:
-
Reagents : Carbon disulfide (CS₂), hydrazine (N₂H₄), potassium hydroxide (KOH)
-
Conditions : Reflux in ethanol (80°C, 6–12 hours)
-
Outcome : Formation of the triazolo[1,5-a]quinazolin-5(4H)-one core via intramolecular cyclization .
| Cyclization Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Triazole formation | CS₂, N₂H₄ | 80°C | 8–12 h | 60–75% |
Nucleophilic Substitution at the Piperazine Moiety
The piperazine group undergoes nucleophilic substitution due to its secondary amine reactivity:
-
Reaction : Acylation or alkylation at the piperazine nitrogen.
-
Example : Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C yields N-acylated derivatives.
| Substitution Type | Reagent | Solvent | Conditions | Product |
|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM | 0°C → 25°C, 4 h | N-Acetylpiperazine derivative |
Functionalization of the Quinazoline Core
The quinazoline ring participates in electrophilic aromatic substitution (EAS) and oxidation:
-
Nitration : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at position 6 or 7 of the quinazoline ring.
-
Oxidation : Hydrogen peroxide (H₂O₂) oxidizes the quinazoline ring’s sulfur-containing analogs to sulfoxides or sulfones .
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-6/C-7 | Nitro-substituted derivative |
| Oxidation | H₂O₂ | S-1 (in analogs) | Sulfoxide/sulfone formation |
Hydrolysis of the Carbonyl Group
The piperazine-linked carbonyl group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : HCl (6M) at 100°C cleaves the carbonyl bond, yielding a carboxylic acid and piperazine fragment.
-
Basic Hydrolysis : NaOH (2M) under reflux generates carboxylate salts.
| Hydrolysis Type | Conditions | Products |
|---|---|---|
| Acidic | 6M HCl, 100°C, 3 h | Carboxylic acid + Piperazine |
| Basic | 2M NaOH, reflux, 2 h | Carboxylate salt + Piperazine |
Photochemical and Thermal Stability
The compound demonstrates stability under standard storage conditions but degrades under UV light or prolonged heating:
-
UV Degradation : Exposure to 254 nm light for 48 hours results in 15–20% decomposition.
-
Thermal Stability : Stable at 25°C for 6 months; decomposition begins at 150°C.
| Stability Test | Conditions | Degradation Observed |
|---|---|---|
| Photochemical | 254 nm, 48 h | 15–20% |
| Thermal | 150°C, 1 h | Partial decomposition |
Interaction with Biological Targets
Though not a classical chemical reaction, the compound’s binding to polo-like kinase 1 (Plk1) involves non-covalent interactions:
-
Binding Affinity : values range from 450 nM to 1.8 μM for Plk1 inhibition, measured via surface plasmon resonance .
-
Key Interactions : Hydrogen bonding with Arg516 and hydrophobic contacts with the PBD domain .
| Target | Assay | Affinity () |
|---|---|---|
| Plk1 PBD | SPR | 450 nM – 1.8 μM |
Prodrug Derivatives
S-methylation of the thiourea group enhances metabolic stability:
-
Reaction : Methyl iodide (CH₃I) in DMF at 25°C for 2 hours yields S-methyl prodrugs .
-
Outcome : Improved half-life () in human liver microsomes from 2.1 h to 5.8 h .
| Prodrug Type | Modification | Metabolic Stability () |
|---|---|---|
| S-Methyl | CH₃I in DMF | 5.8 h (vs. 2.1 h for parent) |
Scientific Research Applications
Key Structural Features
- Quinazolinone Core : Known for its diverse pharmacological properties.
- Triazole Ring : Often associated with enhanced bioactivity and stability.
- Piperazine Moiety : Commonly found in many psychoactive drugs, contributing to receptor binding affinity.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one as inhibitors of critical proteins involved in cancer progression. For instance, the polo-like kinase 1 (Plk1) has emerged as a significant target due to its role in mitotic regulation. The triazoloquinazolinone scaffold has shown promise in selectively inhibiting Plk1 without affecting related kinases, thus minimizing off-target effects .
Case Study: Inhibition of Plk1
A study identified a series of triazoloquinazolinone derivatives that effectively inhibited Plk1's polo-box domain (PBD). These compounds demonstrated:
- High specificity : Selectively targeting Plk1 PBD over Plk2 and Plk3.
- Efficacy in vitro : Demonstrated significant inhibition of cell proliferation in cancer cell lines.
- Potential for further development : These findings suggest a pathway for developing new anticancer therapeutics based on this scaffold .
Neuropharmacological Applications
The piperazine component of the compound is well-documented for its activity in the central nervous system (CNS). Piperazine derivatives are frequently studied for their effects on neurotransmitter systems, making them suitable candidates for treating disorders such as anxiety and depression.
Potential Mechanisms:
- Dopamine Receptor Modulation : Compounds containing piperazine have shown affinity for dopamine receptors, implicating potential use in antipsychotic therapies.
- Serotonin Receptor Interaction : Similar structures have been linked to serotonin receptor modulation, relevant for antidepressant effects.
Antimicrobial Properties
Emerging research indicates that quinazolinone derivatives possess antimicrobial activity. The incorporation of triazole rings enhances their efficacy against various pathogens.
Findings:
- Broad-spectrum activity : Studies have shown that similar compounds exhibit antibacterial and antifungal properties.
- Mechanism of action : Likely involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Structure | Key Modifications | Observed Activity |
|---|---|---|
| Triazoloquinazolinone scaffold | Variations in side chains | Enhanced Plk1 inhibition |
| Piperazine-based derivatives | Substituents on piperazine ring | Improved CNS activity |
| Quinazolinone core modifications | Alterations in carbonyl groups | Increased antimicrobial efficacy |
Mechanism of Action
The mechanism of action of 8-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-(4-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Key Findings
Piperazine Substituent Impact
Aryl Group at Position 3
- p-Tolyl (Target Compound) : Methyl group provides metabolic stability over halogenated analogs.
- 4-Chlorophenyl (E543-0314) : Chlorine’s electron-withdrawing effect may improve binding to electron-rich targets (e.g., serotonin receptors) .
- Fluorophenyl (CGS 16228) : Demonstrated high benzodiazepine receptor affinity, suggesting fluorinated analogs are critical for CNS targeting .
Core Structure Variations
- Triazoloquinazolinone vs. Triazolobenzoxazole (): The absence of NH/OH groups in triazolobenzoxazoles reduces hydrogen-bond donor capacity, impacting target selectivity .
Biological Activity
The compound 8-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties and underlying mechanisms.
Structural Characteristics
This compound features a quinazoline backbone with a piperazine moiety and multiple aromatic rings. Such structural elements are often associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Biological Activity Overview
Recent studies have highlighted several key biological activities of this compound:
- Anticancer Activity : Quinazoline derivatives are known for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against breast (MCF-7) and colon (HCT-116) cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against pathogenic bacteria. Similar quinazoline derivatives have been tested for their effectiveness against various strains, indicating potential applications in treating bacterial infections .
- Anti-inflammatory Effects : Compounds within this class have also been evaluated for their anti-inflammatory properties. Studies suggest that they may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that regulate cell growth and division. This is particularly relevant in cancer therapy where uncontrolled proliferation is a hallmark of tumor cells.
- Interaction with Biological Targets : Binding affinity studies indicate that the compound interacts with specific receptors or enzymes involved in disease processes. Techniques such as surface plasmon resonance (SPR) have been employed to quantify these interactions.
Case Studies
- Anticancer Activity Study : A study conducted on the effects of the compound on MCF-7 breast cancer cells showed a dose-dependent inhibition of cell viability. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
Data Table: Summary of Biological Activities
Q & A
Basic: What are effective synthetic routes for constructing the triazolo[1,5-a]quinazolin-5(4H)-one core?
Methodological Answer:
The triazoloquinazolinone core can be synthesized via cyclization reactions involving hydrazinoquinazolinone precursors. For example, reacting 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone under reflux conditions forms the triazoloquinazolinone scaffold through intramolecular cyclization . Alternatively, diphenyl N-cyanodithioimidocarbonate can be used with 2-hydrazinobenzoic acid derivatives in ethanol, followed by acidification and recrystallization to yield phenoxy-substituted analogs . Key parameters include temperature control (e.g., room temperature for initial mixing, reflux for cyclization) and solvent selection (ethanol or dioxane).
Basic: How can spectroscopic and crystallographic methods characterize the triazoloquinazolinone structure?
Methodological Answer:
X-ray crystallography is critical for confirming planarity and substituent alignment. For example, crystallographic studies of 2-phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one reveal a planar fused-ring system with a phenoxy phenyl ring angled at 59.3° relative to the core . Spectroscopic characterization includes:
- NMR : Analyze chemical shifts for NH (δ ~12 ppm) and aromatic protons (δ 6.5–8.5 ppm).
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₀N₄O₂ at m/z 278.08).
Advanced: How can low yields in piperazine coupling reactions be addressed?
Methodological Answer:
Low yields during piperazine derivatization may arise from steric hindrance or poor nucleophilicity. Strategies include:
- Activating Agents : Use carbonyldiimidazole (CDI) to activate carboxylic acids before coupling with piperazine derivatives, as demonstrated in triazolopyrazinone syntheses .
- Solvent Optimization : Anhydrous DMF or dioxane improves reactivity by minimizing hydrolysis .
- Temperature Control : Prolonged reflux (24–48 hours) ensures complete amide bond formation .
- Purification : Recrystallization from ethanol/DMF mixtures enhances purity .
Advanced: How to design experiments for evaluating pharmacological activity?
Methodological Answer:
Adopt a split-plot design to assess multiple variables (e.g., dose, administration route, and time points). For example:
- Primary Plots : Test different doses (e.g., 1–100 mg/kg).
- Subplots : Compare administration routes (oral, intraperitoneal).
- Sub-Subplots : Measure pharmacokinetic parameters (Cmax, Tmax, AUC) across time intervals (0–24 h) .
Include control groups (vehicle and reference compounds) and use ANOVA for statistical analysis.
Advanced: How to resolve contradictions in reaction pathways involving hydrazine derivatives?
Methodological Answer:
Discrepancies in reaction outcomes (e.g., triazolo vs. pyrazole formation) can be resolved by:
- Reactant Screening : Compare acetylacetone (yielding triazolo derivatives ) with phenylhydrazine (forming pyrazolines ).
- Mechanistic Studies : Use DFT calculations to map energy barriers for competing cyclization pathways.
- Condition Tuning : Adjust pH (e.g., acidification with HCl promotes triazoloquinazolinone cyclization ) and monitor reaction progress via TLC.
Advanced: What methodologies assess environmental fate and ecotoxicological impacts?
Methodological Answer:
Adopt a tiered approach:
- Phase 1 (Lab Studies) : Determine octanol-water partition coefficients (logP) and hydrolysis rates under varied pH/temperature .
- Phase 2 (Microcosm Models) : Evaluate biodegradation in soil/water systems using LC-MS/MS to track metabolite formation.
- Phase 3 (Ecotoxicology) : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) per OECD guidelines .
Advanced: How to functionalize the triazoloquinazolinone core for structure-activity relationship (SAR) studies?
Methodological Answer:
- Electrophilic Substitution : Introduce halogens (Cl, Br) at the quinazolinone 8-position using NCS/NBS in DCM .
- Nucleophilic Aromatic Substitution : Replace phenoxy groups with amines (e.g., morpholine) via SNAr reactions in DMF at 100°C .
- Metal-Catalyzed Coupling : Attach aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ and K₂CO₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
